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molecular formula C4H8N2O3 B8614414 N-METHOXYCARBONYL-O-METHYLISOUREA

N-METHOXYCARBONYL-O-METHYLISOUREA

Cat. No. B8614414
M. Wt: 132.12 g/mol
InChI Key: DEZNOFAJXWNMHJ-UHFFFAOYSA-N
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Patent
US04254143

Procedure details

246 g of O-methylisourea sulfate are dissolved in 300 ml of water and 163 ml of chloroformic acid methyl ester are added dropwise at 10° C., followed by 170 g of NaOH, dissolved in 510 ml of water. The mixture is stirred at room temperature for a further 3 hours. The reaction solution is then extracted with ethyl acetate and this extract is dried with anhydrous sodium sulfate. Evaporation under reduced pressure at a maximum bath temperature of 40° C. gives the N-methoxycarbonyl-O-methylisourea as an oil, which gradually solidifies to form crystals with a melting point of 40° C. Yield 150 g.
Quantity
246 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
163 mL
Type
reactant
Reaction Step Two
Name
Quantity
170 g
Type
reactant
Reaction Step Three
Name
Quantity
510 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[CH3:6][O:7][C:8](=[NH:10])[NH2:9].[CH3:11][O:12][C:13](Cl)=[O:14].[OH-].[Na+]>O>[CH3:11][O:12][C:13]([NH:10][C:8](=[NH:9])[O:7][CH3:6])=[O:14] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
246 g
Type
reactant
Smiles
S(=O)(=O)(O)O.COC(N)=N
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
163 mL
Type
reactant
Smiles
COC(=O)Cl
Step Three
Name
Quantity
170 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
510 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for a further 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction solution is then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
this extract is dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation under reduced pressure at a maximum bath temperature of 40° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)NC(OC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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